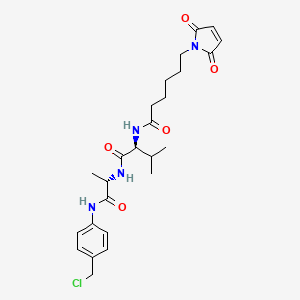
MC-Val-Ala-PAB-Cl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MC-Val-Ala-PAB-Cl, also known as 6-Maleimidohexanoyl-valyl-alanyl-(4-aminobenzyl chloride), is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is designed to facilitate targeted drug delivery by linking a cytotoxic drug to an antibody, which can then selectively target and kill cancer cells. The Val-Ala dipeptide motif in this linker is specifically cleaved by the enzyme cathepsin B, which is present in the lysosomes of target cells .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of MC-Val-Ala-PAB-Cl involves several steps:
Formation of the Maleimidohexanoyl Group: This step involves the reaction of maleimide with hexanoic acid to form the maleimidohexanoyl group.
Coupling with Valine and Alanine: The maleimidohexanoyl group is then coupled with valine and alanine through peptide bond formation.
Attachment of 4-Aminobenzyl Chloride: Finally, the 4-aminobenzyl chloride is attached to the dipeptide through a nucleophilic substitution reaction
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Types of Reactions:
Substitution Reactions: The chloride group in this compound can undergo nucleophilic substitution reactions with tertiary amines to form quaternary amines.
Cleavage Reactions: The Val-Ala dipeptide motif is specifically cleaved by cathepsin B, releasing the cytotoxic payload inside the target cell
Common Reagents and Conditions:
Nucleophilic Substitution: Tertiary amines are commonly used as nucleophiles in substitution reactions.
Cleavage Reactions: Cathepsin B, an enzyme present in lysosomes, is responsible for the cleavage of the Val-Ala dipeptide motif
Major Products:
Quaternary Amines: Formed from nucleophilic substitution reactions.
Cytotoxic Payload: Released upon cleavage of the Val-Ala dipeptide motif by cathepsin B
科学研究应用
MC-Val-Ala-PAB-Cl is primarily used in the field of targeted drug delivery, particularly in the synthesis of antibody-drug conjugates (ADCs). These conjugates are used in cancer therapy to selectively target and kill cancer cells while minimizing damage to healthy cells. The cleavable linker technology allows for the controlled release of the cytotoxic drug within the target cell, enhancing the therapeutic efficacy and reducing side effects .
In addition to its use in cancer therapy, this compound is also used in various research applications, including:
Bioconjugation Studies: To study the efficiency and stability of different linker technologies.
Drug Development: To develop new ADCs with improved stability and efficacy.
Biological Research: To investigate the mechanisms of drug delivery and release within cells.
作用机制
The mechanism of action of MC-Val-Ala-PAB-Cl involves the following steps:
Targeting: The antibody-drug conjugate (ADC) binds to a specific antigen on the surface of the target cell.
Internalization: The ADC-antigen complex is internalized into the cell through endocytosis.
Lysosomal Degradation: The ADC is trafficked to the lysosome, where the enzyme cathepsin B cleaves the Val-Ala dipeptide motif.
Payload Release: The cleavage of the linker releases the cytotoxic drug, which then exerts its effect on the target cell
相似化合物的比较
Val-Cit-PABC: Another cleavable linker used in ADCs, cleaved by cathepsin B.
Val-Lys-PABC: A cleavable linker with a different dipeptide motif, also used in ADCs.
MC-Val-Ala-PAB-Cl stands out due to its specific cleavage by cathepsin B and its stability, making it a valuable tool in targeted drug delivery and cancer therapy .
属性
IUPAC Name |
N-[(2S)-1-[[(2S)-1-[4-(chloromethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-6-(2,5-dioxopyrrol-1-yl)hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33ClN4O5/c1-16(2)23(29-20(31)7-5-4-6-14-30-21(32)12-13-22(30)33)25(35)27-17(3)24(34)28-19-10-8-18(15-26)9-11-19/h8-13,16-17,23H,4-7,14-15H2,1-3H3,(H,27,35)(H,28,34)(H,29,31)/t17-,23-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXORYBAOYMDIP-SBUREZEXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CCl)NC(=O)CCCCCN2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)CCl)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33ClN4O5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.0 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
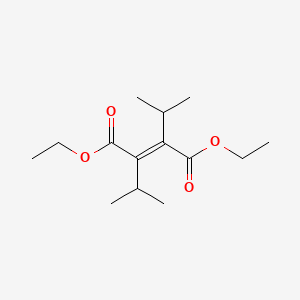

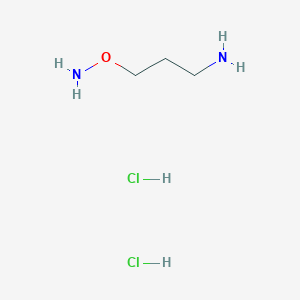
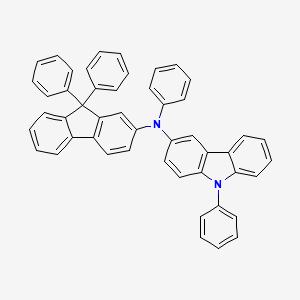
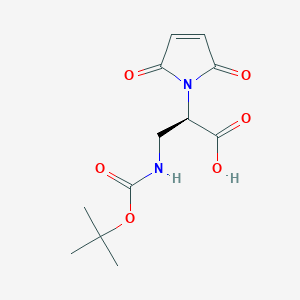
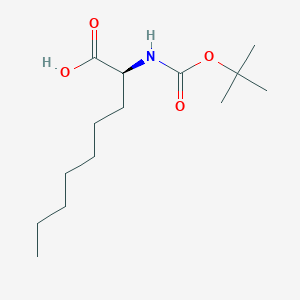
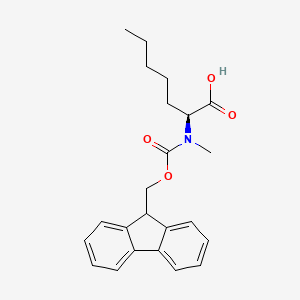
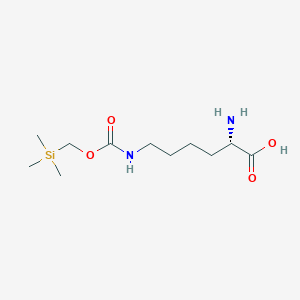
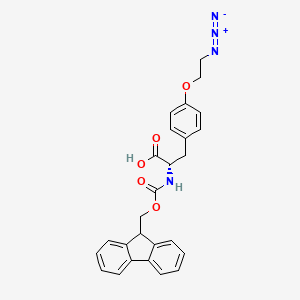
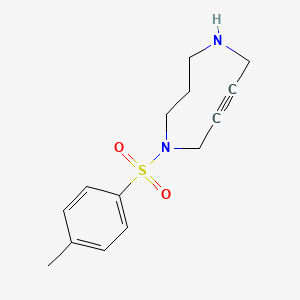
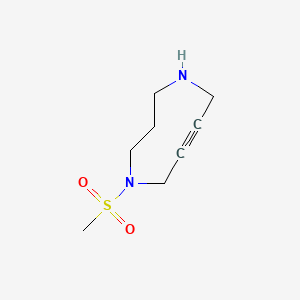
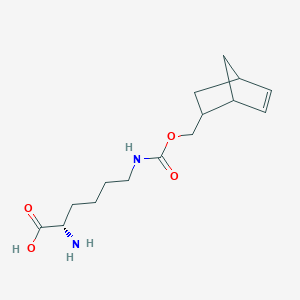
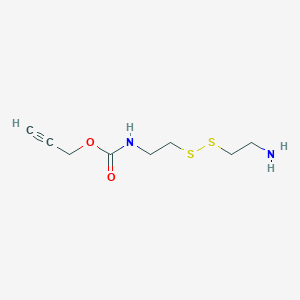
![6-azido-N-[(2S)-1-[[(2S)-1-[4-(chloromethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]hexanamide](/img/structure/B8238778.png)
